CID 88078562

Description

The Evolution of Iodinated Contrast Agents: From Early Innovations to Contemporary Formulations

Pioneering Role of Acetrizoate Sodium as a High-Osmolar Ionic Contrast Medium

Acetrizoate sodium, introduced in 1952 under the trade name Urokon, marked a significant advancement as the first tri-iodinated compound used in clinical radiology. radiologykey.commpijournal.orgclinicalpub.com Derived from tri-iodo benzoic acid, it was a precursor to many subsequent water-soluble contrast media. radiologykey.comclinicalgate.comradiologykey.com As a high-osmolar ionic contrast medium (HOCM), acetrizoate sodium existed as an ionic salt in solution, contributing significantly to the osmolality of the preparation. radiologykey.comclinicalgate.comradiologykey.com The molecule featured a 6-carbon benzene (B151609) ring structure with three iodine atoms and an acetylated amide side chain, which was introduced to reduce toxicity compared to earlier compounds. ajronline.orgmpijournal.org Until the early 1970s, HOCMs like acetrizoate sodium were the standard, characterized by osmolalities significantly higher than that of blood. radiologykey.comclinicalgate.comradiologykey.com

Historical Context of Initial Clinical Application and Subsequent Discontinuation of Acetrizoate Sodium

Acetrizoate sodium was initially employed in various radiographic procedures upon its introduction in the early 1950s, including pyelography, angiography of the brain, carotid arteries, and aorta, as well as cholecystography. wikipedia.org Its use for urography was also noted. oup.com However, clinical experience with acetrizoate sodium revealed significant limitations. It was soon found to be highly toxic, particularly to the kidneys and nervous system. wikipedia.org Reports raising concerns about its administration and documenting adverse reactions emerged as early as the late 1950s. wikipedia.org This elevated toxicity profile, especially when compared to closely related compounds that were subsequently developed, led to its eventual replacement and discontinuation in clinical practice. wikipedia.orgdrugbank.comthefdalawblog.com

Significance of Early Acetrizoate Sodium Research in Informing Subsequent Contrast Agent Development

Despite its discontinuation due to toxicity, research and clinical experience with acetrizoate sodium played a crucial role in the ongoing development of contrast agents. As the first widely used tri-iodinated contrast medium, it demonstrated the efficacy of this molecular structure for achieving adequate radiographic contrast. radiologykey.comnih.gov The challenges encountered with its high osmolality and associated toxicity underscored the critical need to develop contrast agents with better tolerability profiles. car.canih.gov The understanding gained from the limitations of acetrizoate sodium directly contributed to the impetus for synthesizing compounds with reduced osmolality and lower chemotoxicity, paving the way for the development of the next generations of iodinated contrast media, including the diatrizoates and iothalamates, and eventually the low osmolar and non-ionic agents that are in use today. ajronline.orgradiologykey.commpijournal.orgwikipedia.org The research into modifying the benzene ring structure and adding side chains to acetrizoate sodium to improve its properties also informed subsequent synthetic efforts in the field. ajronline.orgmpijournal.org

Properties

CAS No. |

129-63-5 |

|---|---|

Molecular Formula |

C9H6I3NNaO3 |

Molecular Weight |

579.85 g/mol |

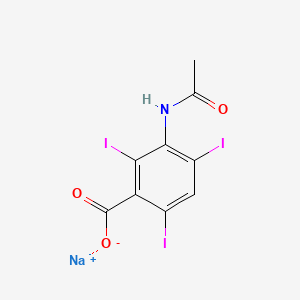

IUPAC Name |

sodium;3-acetamido-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C9H6I3NO3.Na/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16;/h2H,1H3,(H,13,14)(H,15,16); |

InChI Key |

IMQJLPNDTJXCKK-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)[O-])I)I.[Na+] |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)[O-])I)I.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

129-63-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acetrizoate Sodium Acetrizoic Acid Acid, Acetrizoic Jodopax Salpix Sodium, Acetrizoate Triiotrast Visotrast 300 Visotrast 400 |

Origin of Product |

United States |

Mechanistic Insights into Radiographic Opacification by Acetrizoate Sodium

Principles of X-ray Attenuation by Iodine Atoms within the Acetrizoate Sodium Molecular Structure

Radiographic contrast agents function by attenuating X-rays, meaning they absorb or scatter X-ray photons as they pass through the body. This attenuation is dependent on the atomic number of the elements within the contrast agent and their concentration in the tissues or fluids being imaged. Iodine is a key component in Acetrizoate sodium, and its high atomic density is primarily responsible for the attenuation of X-rays within the diagnostic energy spectrum. drugbank.comnih.gov

Iodine's effectiveness as an X-ray absorber in the diagnostic range is due to its K-shell electron binding energy, which is close to the mean energy typically used in clinical X-ray imaging. unm.edu This proximity maximizes the cross-section for photoelectric interactions, a primary mechanism by which X-rays are absorbed by atoms. unm.edu The Acetrizoate sodium molecule incorporates three iodine atoms attached to a benzene (B151609) ring structure. radiologykey.comnih.govmpijournal.org This high concentration of iodine atoms within the molecule provides the necessary density to effectively absorb X-rays, thereby creating a contrast differential between the areas containing the contrast agent and the surrounding tissues. drugbank.comnih.gov

Impact of Molecular Configuration on Radiographic Contrast Enhancement

The molecular configuration of Acetrizoate sodium, based on a tri-iodinated benzoic acid structure, is fundamental to its function as a contrast agent. The molecule consists of a six-carbon benzene ring with three iodine atoms strategically positioned at the 2, 4, and 6 positions. nih.govmpijournal.org Additionally, it features hydrophilic side chains, specifically an acetamido group at position 3 and a carboxyl group at position 1. nih.gov

Physicochemical Determinants of Contrast Functionality: Osmolality and Aqueous Solubility

The functional performance of Acetrizoate sodium as a radiographic contrast medium is significantly influenced by its physicochemical properties, particularly osmolality and aqueous solubility.

Acetrizoate sodium is classified as a high osmolar contrast medium (HOCM). radiologykey.comcymitquimica.com Osmolality refers to the concentration of solute particles per unit of solvent. Ionic contrast media like Acetrizoate sodium dissociate into two particles in solution (the anion containing the iodine and the sodium cation), contributing significantly to the osmolality. radiologykey.comnih.gov Conventional ionic contrast media, including Acetrizoate sodium, had a ratio of three iodine atoms per molecule to two particles in solution, resulting in a ratio of 1.5. radiologykey.comcapes.gov.br This high osmolality, significantly higher than that of blood, was associated with various physiological effects upon injection. radiologykey.comuomus.edu.iq

Aqueous solubility is another critical property. For a contrast agent to be effectively delivered and distributed throughout the circulatory system and into extracellular spaces, it must be readily soluble in water. drugbank.comontosight.ai The hydrophilic side chains (carboxyl and acetamido groups) on the Acetrizoate sodium molecule enhance its water solubility. nih.govontosight.ai The sodium salt form of acetrizoic acid is particularly water-soluble, making it suitable for intravenous administration. ontosight.ai Adequate solubility ensures that the contrast agent remains in solution and can be transported efficiently to the target tissues or organs, providing sufficient iodine concentration for effective X-ray attenuation and contrast enhancement. unm.edu

| Property | Value | Source |

| Molecular Formula | C₉H₅I₃NNaO₃ | nih.govnih.govdrugbank.com |

| Molecular Weight | 578.84 g/mol | nih.govdrugbank.com |

| Water Solubility | The sodium salt is more soluble in water compared to the acid form. | ontosight.ai |

| Osmolality | High osmolar (classified as HOCM) | radiologykey.comcymitquimica.com |

| Iodine Atoms/Molecule | 3 | radiologykey.commpijournal.org |

| Iodine Atoms/Particles Ratio | 1.5 (for the ionic form in solution) | radiologykey.comcapes.gov.br |

Pharmacological and Systemic Biodistribution Aspects of Acetrizoate Sodium

Systemic Distribution Dynamics and Extracellular Fluid Compartment Penetration

Following intravascular administration, iodinated contrast media, including agents like acetrizoate sodium, are characterized by rapid distribution into the intravascular and extracellular fluid compartments. nih.govnih.govresearchgate.netsci-hub.se This distribution is typically fast, with a short distribution half-life, and the time required for even distribution across these fluid spaces can range from a few minutes up to approximately 30 minutes. nih.gov The distribution of hydrosoluble contrast agents primarily affects the entire extracellular space, with the notable exception of the fluids within the central nervous system, as the blood-brain barrier generally restricts their penetration under normal physiological conditions. sci-hub.se

Renal Elimination Pathways: Glomerular Filtration and Renal Excretion Profile

Iodinated contrast media are primarily eliminated from the body by the kidneys. nih.govresearchgate.net The main mechanism for the rapid excretion of these agents is glomerular filtration. nih.govresearchgate.netmsdmanuals.commhmedical.com In individuals with normal renal function, a significant portion, approximately 100%, of the administered contrast medium is excreted in the urine within the first 24 hours following administration. nih.gov Renal excretion involves three main physiological processes: glomerular filtration of unbound drug, active tubular secretion, and tubular reabsorption. mhmedical.comtrc-p.nl For drugs eliminated by glomerular filtration, the size of the molecule is a limiting factor, and only the unbound fraction of the drug in plasma is filtered through the pores in the glomerular endothelium. mhmedical.comderangedphysiology.com While active tubular secretion and reabsorption can influence the renal handling of some drugs, glomerular filtration is the predominant pathway for the elimination of contrast media like acetrizoate sodium. nih.govresearchgate.netmhmedical.com

Variations in Systemic Clearance and Elimination Half-Life in Diverse Physiological States

The elimination half-life of contrast media can be affected by physiological state, particularly renal function. In patients with normal renal function, the elimination half-life is typically short, approximately 1–2 hours. nih.gov However, in individuals with decreased renal function, the elimination half-life can be significantly prolonged, potentially increasing to 40 hours or even longer. nih.gov This highlights the critical role of kidney function in the efficient clearance of acetrizoate sodium and similar contrast agents.

Plasma Protein Binding Characteristics and Implications for Pharmacokinetics

Plasma protein binding is a factor that influences the pharmacokinetics of a drug, as only the unbound fraction is generally available for filtration, distribution into tissues, metabolism, and excretion. msdmanuals.comderangedphysiology.commdpi.comwikipedia.org For contrast media, including sodium acetrizoate, plasma protein binding is typically low, approximately 1-3%. nih.gov Low protein binding means that a larger fraction of the administered dose remains unbound in the plasma, making it readily available for glomerular filtration and subsequent renal excretion. derangedphysiology.comwikipedia.org This low level of protein binding contributes to the rapid renal clearance observed with these agents in individuals with normal kidney function. nih.govresearchgate.net

Toxicological Profiles and Underlying Mechanistic Pathways of Acetrizoate Sodium

Nephrotoxicological Mechanisms: Pathophysiology of Contrast-Induced Nephropathy

Contrast-induced nephropathy (CIN), now commonly termed contrast-induced acute kidney injury (CI-AKI), stands as a recognized complication associated with the administration of iodinated contrast media, including historical agents like acetrizoate sodium. researchgate.netnih.govccjm.org The complex pathophysiology of CIN involves the interplay of several mechanisms, prominently featuring medullary ischemia, direct toxicity to tubular cells, and the generation of reactive oxygen species. nih.govresearchgate.netnih.govresearchgate.net High-osmolar contrast media (HOCM), such as acetrizoate sodium, were particularly associated with a higher incidence and greater severity of these effects compared to the lower osmolar alternatives that subsequently replaced them in clinical practice. radiologykey.comnih.gov

The administration of contrast media, particularly HOCM like acetrizoate sodium, is known to induce alterations in renal hemodynamics that contribute to medullary ischemia. nih.govresearchgate.net Following intra-arterial injection, a characteristic biphasic hemodynamic response is observed, beginning with a brief period of increased renal blood flow followed by a more sustained reduction, typically ranging from 10% to 25% below baseline levels. nih.gov This reduction in blood flow disproportionately impacts the renal medulla, leading to a significant decrease in oxygen tension within this region. nih.gov The high osmolality inherent to contrast media like acetrizoate sodium promotes increased sodium reabsorption in the distal tubules. nih.govnih.govuscjournal.com This active transport process is highly energy-dependent, consequently elevating the oxygen demand of tubular cells. nih.govnih.govuscjournal.com The confluence of increased oxygen demand and reduced oxygen supply due to impaired blood flow establishes a hypoxic environment within the renal medulla, rendering it susceptible to ischemic injury. nih.govuscjournal.comcreativemeddoses.com Furthermore, the imbalance between vasoconstrictive mediators, such as endothelin and adenosine, and vasodilative nitric oxide is believed to contribute to the sustained reduction in medullary blood flow. nih.govnih.govuscjournal.com

Acetrizoate sodium and other contrast agents can exert direct toxic effects on the cells of the renal tubules. researchgate.netnih.govccjm.orgnih.gov This direct toxicity can lead to various forms of cellular injury, including the disruption of intercellular junctions, alterations in the distribution of membrane proteins, and impaired mitochondrial function. nih.gov Studies have indicated that high-osmolar contrast media are associated with more pronounced toxic effects on tubular cells. nih.gov Histopathological examinations in cases of contrast-induced kidney injury often reveal direct damage to renal tubular epithelial cells, characterized by features such as cell vacuolization, interstitial inflammation, and areas of patchy necrosis. nih.gov These characteristic changes are typically observed within 7 to 10 days following exposure to the contrast agent. nih.gov Cellular apoptosis, a process of programmed cell death, is also recognized as a contributing factor to contrast-induced renal injury. radiologykey.comresearchgate.netccjm.org Apoptosis of tubular cells can occur during the initial phase of acute tubular necrosis and may also play a role in the subsequent remodeling and repair of injured renal tubules.

The hypoxic conditions induced in the renal medulla following the administration of contrast media contribute to an increased generation of reactive oxygen species (ROS). nih.govnih.govuscjournal.comgoogle.com These highly reactive molecules, including superoxide (B77818) and hydroxyl radicals, can lead to oxidative stress when their production overwhelms the kidney's intrinsic antioxidant defense mechanisms. nih.govmdpi.com Oxidative stress is a significant contributor to ischemia-reperfusion injury at the cellular level. nih.gov ROS can inflict damage upon cellular components through the oxidation of membrane lipids, inactivation of proteins, and damage to DNA. mdpi.comnih.gov Additionally, ROS can exacerbate renal injury by promoting vasoconstriction, either by directly triggering or enhancing the effects of vasoconstrictive mediators such as angiotensin II and endothelin-1, while simultaneously reducing the bioavailability of vasodilative nitric oxide. nih.gov This creates a self-perpetuating cycle that contributes to the persistence of the ischemic state and the progression of CIN. nih.gov

Intracellular calcium overload has been suggested as a potential mechanism contributing to renal injury induced by contrast media. radiologykey.comresearchgate.net While specific detailed research findings on the impact of acetrizoate sodium on intracellular calcium levels were not extensively available in the provided search results, the general understanding of contrast media nephrotoxicity includes the potential for altered calcium homeostasis. researchgate.net The observation that interventions aimed at reducing calcium influx, such as the use of nicorandil, may offer protection against CIN supports the notion that intracellular calcium dysregulation plays a role in the cascade of events leading to contrast-induced renal damage. researchgate.net

Neurotoxicological Manifestations and Blood-Brain Barrier Impairment

Acetrizoate sodium was also associated with toxicity to the nervous system, contributing to its discontinuation from clinical use. wikipedia.org Neurotoxic manifestations linked to contrast media can arise from both their osmolality and inherent chemotoxic properties. radiologykey.comradiologykey.com When contrast media are administered, particularly through arterial routes during procedures like angiography, they have the potential to traverse the blood-brain barrier (BBB). radiologykey.comradiologykey.comsciepub.com High-osmolar contrast agents are known to induce disruption of the BBB by drawing water out of the endothelial cells lining brain capillaries, resulting in cellular shrinkage and the separation of tight junctions that normally regulate permeability. sciepub.com This increased permeability facilitates the entry of contrast medium into the brain parenchyma, which can potentially lead to cerebral edema and altered neuronal excitability. radiologykey.comsciepub.com Although specific detailed data on acetrizoate sodium's direct effects on the BBB and neurotoxicity were not prominently featured in the search results, the general mechanisms described for HOCM are relevant given acetrizoate sodium's classification. wikipedia.orgradiologykey.comradiologykey.com

Cardiovascular Systemic Effects: Vasodilatation and Hemodynamic Perturbations

Contrast media, including historical agents such as acetrizoate sodium, can induce systemic cardiovascular effects, notably including vasodilatation and subsequent hemodynamic changes. uomus.edu.iqrsna.org Research on acetrizoate sodium demonstrated its capacity to cause an initial phase of vasodilatation. rsna.org This effect is likely mediated by the inhibition of smooth muscle tone within the walls of blood vessels. rsna.org While an initial increase in blood flow may occur, this can be followed by a period of vasoconstriction in certain vascular beds. rsna.org The high osmolality of HOCM can lead to significant shifts in fluid and electrolytes, resulting in the movement of water from the interstitial space into the intravascular compartment. uomus.edu.iq This fluid shift contributes to an increase in blood volume, a transient rise in cardiac output, and a brief elevation in systemic blood pressure immediately following injection. uomus.edu.iq However, the specific hemodynamic response can vary depending on the site of injection within the cardiovascular system; for instance, injection into the left ventricle or aorta may lead to a brief period of systemic hypertension followed by a more prolonged decrease in pressure. uomus.edu.iq

Influence on Blood Pressure and Heart Rate Dynamics

Administration of Acetrizoate sodium has been observed to induce transient alterations in blood pressure and heart rate. Studies in human subjects undergoing carotid angiography with sodium acetrizoate (Triurol) revealed falls in systolic pressure of short duration, accompanied by moderate bradycardia and arrhythmia researchgate.net. Experimental studies in cats similarly demonstrated a decrease in both blood pressure and heart rate following the administration of sodium acetrizoate researchgate.netscielo.br.

The precise underlying mechanism for these effects is not fully elucidated but is believed to involve a direct influence of the contrast medium on vasomotor active structures within the brain, rather than being solely mediated by carotid sinus reflexes researchgate.net. The high osmolality characteristic of early ionic contrast media like Acetrizoate sodium is a significant factor known to contribute to hemodynamic changes, including vasodilation, which can impact blood pressure scribd.comnih.gov. While the sodium component itself can influence blood pressure and heart rate through mechanisms involving fluid retention and sympathetic nervous system activity, the effects observed with Acetrizoate sodium in angiography are more directly linked to the properties of the contrast molecule and its interaction with vascular and neural tissues scielo.brscribd.comwikipedia.orge-ceo.orgarxiv.org.

Erythrocyte Agglutination and Hemorheological Considerations

Erythrocyte aggregation, the reversible clumping of red blood cells (RBCs), significantly influences blood viscosity, particularly at low shear rates iaea.orgnih.govwikipedia.org. This phenomenon, often resulting in rouleaux formation, is primarily driven by the presence of high-molecular-weight proteins in the plasma, such as fibrinogen iaea.orgwikipedia.org. Alterations in erythrocyte aggregation and deformability can impact blood flow, especially in the microcirculation nih.govsahealth.sa.gov.au.

While general principles of erythrocyte aggregation and its determinants, including the influence of plasma proteins and cellular properties, are well-established, specific detailed research findings on the direct effects of Acetrizoate sodium on erythrocyte agglutination and comprehensive hemorheological parameters are limited in the readily available literature. However, ionic contrast media, due to their inherent properties, can interact with blood components. High sodium concentrations have been shown to potentially impair the erythrocyte glycocalyx and alter zeta-potential, which could influence aggregability arxiv.org. Given that Acetrizoate sodium is an ionic compound containing sodium, it is plausible that it could influence erythrocyte behavior and hemorheology, although the specific extent and mechanisms of these effects for Acetrizoate sodium require further detailed investigation.

Immunological and Inflammatory Responses

The administration of contrast media can trigger immunological and inflammatory responses. One documented effect associated with ionic contrast media, including Acetrizoate sodium, is the liberation of histamine (B1213489) researchgate.net. Studies have indicated that sodium acetrizoate appears to be a slightly more effective histamine liberator compared to sodium diatrizoate researchgate.net. Histamine is a key inflammatory mediator released by mast cells and basophils, contributing to various immediate hypersensitivity reactions and inflammatory processes, including vasodilation and increased vascular permeability scielo.bre-ceo.orgnih.govihs-headache.org.

The complement system, a critical part of the innate immune system, can be activated by various triggers, including foreign substances and damaged cells wikipedia.orgnih.govphysio-pedia.comuoanbar.edu.iqnih.govnih.gov. Activation of the complement cascade leads to the generation of potent inflammatory mediators such as anaphylatoxins C3a and C5a, which can attract immune cells and enhance inflammation nih.govnih.gov. While contrast media, in general, have been shown to activate the complement system in vitro, specific detailed mechanisms and the extent of complement activation directly attributable to Acetrizoate sodium, beyond general observations for ionic contrast agents, are not extensively detailed in the provided information karger.com. Inflammatory responses can involve a complex interplay of various mediators and cellular pathways scielo.bre-ceo.orgnih.govihs-headache.orgmdpi.com.

Comparative Toxicity Assessments with Successor Contrast Agents

Acetrizoate sodium was recognized for its notable toxicity, particularly affecting the kidneys and nervous system, leading to its eventual replacement by less toxic contrast agents researchgate.net. The development of subsequent generations of iodinated contrast media focused on improving the safety profile by modifying physicochemical properties such as osmolality and ionicity ihs-headache.orgmdpi.comresearchgate.net.

Successor contrast agents, such as diatrizoate (an ionic monomer), ioxaglate (an ionic dimer), and iohexol (B1672079) (a nonionic monomer), represent advancements in contrast media design aimed at reducing toxicity scribd.come-ceo.orgiaea.orgnih.govnih.govresearchgate.net. Comparative studies have demonstrated that newer low-osmolar ionic and nonionic contrast media offer a significant margin of safety compared to conventional high-osmolar ionic agents like Acetrizoate sodium ihs-headache.orgresearchgate.net. For instance, studies comparing the nephrotoxicity of diatrizoate, ioxaglate, and iohexol have suggested that high osmolality and ionicity contribute to renal effects e-ceo.orgnih.gov. The vasodilation induced by contrast media is also understood to be primarily related to osmolality scribd.com.

Comparative Academic Investigations and Methodological Advances in Contrast Media Research

Comparative Efficacy and Safety Assessments of Acetrizoate Sodium versus Contemporaneous Contrast Agents

Early research extensively compared sodium acetrizoate with other contrast agents available at the time to determine their relative merits in various radiographic procedures. These comparisons were crucial in identifying agents with improved performance and reduced adverse effects.

Comparative Studies with Sodium Diatrizoate (Hypaque)

Sodium diatrizoate, introduced shortly after sodium acetrizoate, was a closely related compound that demonstrated improved biological tolerance jaypeedigital.com. Comparative studies between sodium acetrizoate (often marketed as Urokon or Diaginol) and sodium diatrizoate (Hypaque) in intravenous urography revealed differences in efficacy and patient reaction oup.com. For instance, a comparative study involving 250 patients receiving sodium acetrizoate (Diaginol 50%) and 500 patients receiving sodium diatrizoate (Hypaque 45%) for intravenous urography found that Hypaque resulted in fewer reactions than Diaginol oup.com. Both media provided excellent contrast and rapid excretion, which saved time during the examination oup.com.

Further comparisons in cerebral angiography also showed distinctions. One study comparing diatrizoate methylglucamine, sodium acetrizoate, and diatrizoate sodium in cerebral angiography noted differences in their effects . Another investigation specifically compared the effects on cerebral blood flow in cats after injecting sodium acetrizoate (Triurol) and sodium diatrizoate (Hypaque) into the common carotid artery tandfonline.com. Sodium acetrizoate consistently caused a substantial increase in cerebral blood flow, ranging from 100% to 300%, with effects lasting 10 to 30 minutes tandfonline.com. In contrast, sodium diatrizoate did not produce any significant change in blood flow through the sagittal sinus tandfonline.com. This difference in vasodilator properties was a striking finding tandfonline.com.

Sodium diatrizoate eventually replaced acetrizoate in the mid-1950s due to being considered safer and more diagnostically efficacious wikipedia.orgjaypeedigital.com. The structural difference, where an unsubstituted hydrogen in acetrizoate is replaced by another acetamido unit in diatrizoate, was hypothesized to contribute to increased biologic tolerance jaypeedigital.com.

Here is a summary of comparative findings between Sodium Acetrizoate and Sodium Diatrizoate:

| Feature | Sodium Acetrizoate (Urokon/Diaginol) | Sodium Diatrizoate (Hypaque) | Source(s) |

| Patient Reactions | More reactions | Less reactions | oup.com |

| Urogram Contrast | Excellent | Excellent | oup.com |

| Excretion Rate | Rapid | Rapid | oup.com |

| Cerebral Blood Flow (Cats, Intra-carotid) | Significant increase (100-300%) | No significant change | tandfonline.com |

| Overall Safety | Less safe | Safer | wikipedia.orgjaypeedigital.com |

| Biologic Tolerance | Lower | Higher | jaypeedigital.com |

Comparison with Diodone and Other Early Iodinated Formulations

In urography, a comparison between Diodone and sodium acetrizoate (Triiodyl) noted differences in the resulting pyelograms ajronline.orgoup.com. Sodium acetrizoate produced denser but less well-filled pyelograms compared to Diodone oup.com. Sodium acetrizoate also caused a smaller diuresis than Diodone at the doses used, which was suggested as a possible reason for the poorer filling oup.com.

Studies also compared the potential injurious effects on the blood-brain barrier between Diodone and sodium acetrizoate in experimental settings nih.gov.

Experimental Methodologies for Evaluating Contrast Agent Biological Effects

Research into contrast media has relied on various experimental methodologies to understand their interactions with biological systems and evaluate potential toxic effects. These methods have evolved over time, from in vivo animal studies to in vitro cellular and molecular assays.

In Vivo Animal Models for Renal and Neural Systemic Investigations

Animal models have been instrumental in studying the effects of contrast media, including sodium acetrizoate, on organ systems like the renal and neural systems. Early studies on sodium acetrizoate utilized animal models to assess its toxicity and effects on specific organs wikipedia.org. For example, investigations into the effect of contrast media on the blood-brain barrier, including sodium acetrizoate, were conducted in animals nih.govtandfonline.com. These studies in cats, for instance, demonstrated that sodium acetrizoate could increase the permeability of the blood-brain barrier tandfonline.com.

Renal effects of contrast media have also been extensively studied in animal models. While the provided search results discuss animal models for kidney disease and general contrast-induced nephrotoxicity nih.govresearchgate.netsmj.org.sgopenaccesspub.orgnih.govmdpi.comics.orgisciii.es, specific detailed findings directly linking early in vivo animal studies of sodium acetrizoate's renal effects (beyond general statements about its toxicity) within the provided snippets are limited. However, the historical context indicates that animal tests were part of the evaluation process for newer agents like Hypaque, which was found to be less toxic in animal tests than similar compounds rsna.org. This implies that animal models were used to compare the toxicity profiles of agents like sodium acetrizoate and diatrizoate.

Studies on cerebral circulation in cats following intra-arterial injections of sodium acetrizoate and sodium diatrizoate are a clear example of using animal models for neural systemic investigations tandfonline.com. These experiments allowed for the direct measurement of changes in blood flow and pressure in response to the contrast agents tandfonline.com.

In Vitro Cellular and Molecular Assays for Cytotoxicity and Oxidative Stress

In vitro studies using cellular and molecular assays have become increasingly important in evaluating the direct toxic effects of contrast agents, independent of systemic physiological responses nih.govresearchgate.net. These assays can assess cytotoxicity and the induction of oxidative stress.

While the provided search results discuss in vitro studies on the cytotoxicity of contrast media in general, and the role of oxidative stress and reactive oxygen species (ROS) in contrast-induced nephropathy nih.govresearchgate.netsmj.org.sgopenaccesspub.orgopenaccesspub.org, specific detailed findings from in vitro assays specifically using sodium acetrizoate are not prominently featured in the snippets. The information provided focuses more on the mechanisms of toxicity observed with high osmolar contrast media (HOCM) in general, to which sodium acetrizoate belonged smj.org.sgopenaccesspub.org. HOCM have been shown to have greater cytotoxic effects on proximal tubular cells in vitro compared to lower osmolality agents openaccesspub.orgopenaccesspub.org. In vitro studies have demonstrated that all radiographic contrast media are cytotoxic and can lead to apoptosis and cell death of endothelial and tubular cells researchgate.netopenaccesspub.orgopenaccesspub.org. The formation of ROS and subsequent oxidative stress are key mechanisms investigated in these in vitro models nih.govresearchgate.netsmj.org.sgopenaccesspub.orgopenaccesspub.org.

Histopathological Examination in Assessing Organ-Specific Damage

Histopathological examination involves the microscopic study of tissues to assess damage at a cellular level. This methodology has been applied in contrast media research, often in conjunction with in vivo animal studies, to evaluate organ-specific toxicity.

Histopathological findings have been used to assess damage in animal models of contrast-induced nephropathy, such as tubular necrosis and medullary congestion openaccesspub.org. While the search results mention histopathological damage following contrast media administration in animal models openaccesspub.org, specific detailed findings from histopathological examinations directly related to studies using sodium acetrizoate are not extensively provided in the snippets. However, given that sodium acetrizoate was known to be toxic to the kidneys and nervous system wikipedia.org, it is likely that histopathological studies in animal models were conducted historically to understand the nature and extent of this damage. For instance, studies on the effects of intra-arterial injection of iodine contrast media on the kidney of dogs likely involved histopathological assessment rsna.org.

The adenine (B156593) model of chronic kidney disease in rats, which involves crystalline deposits, foreign body granulomas, and fibrosis in renal tubules and interstitium, illustrates the type of tissue damage that can be assessed through histopathology in animal models of kidney injury isciii.es. Similarly, studies examining renal oxidative stress and histological damage in rats treated with diatrizoate demonstrate the use of histopathology to evaluate renal injury caused by contrast agents openaccesspub.org.

Application of Network Pharmacology and Systems Biology Approaches in Understanding General Contrast Media Interactions

Network pharmacology and systems biology represent advanced approaches employed to gain a comprehensive understanding of the complex interactions of various substances, including contrast media, within biological systems ontosight.aiontosight.aiscribd.comnih.gov. These methodologies move beyond the traditional "one-drug-one-target" paradigm to explore the multi-component, multi-target, and multi-pathway effects of therapeutic agents and other compounds ontosight.aiontosight.aiscribd.com.

In the context of contrast media research, network pharmacology and systems biology can be applied to elucidate the intricate mechanisms underlying their interactions with biological molecules and pathways ontosight.ai. For instance, network pharmacology analysis has been utilized to investigate the action mechanisms of interventions aimed at mitigating contrast-induced nephropathy, a known complication associated with contrast media administration ontosight.ai. Such studies involve identifying potential targets and signaling pathways affected by contrast media, constructing interaction networks, and performing enrichment analyses to understand the biological processes involved ontosight.ai. This approach can reveal how contrast media may influence various cellular and physiological functions through interactions with multiple proteins and pathways ontosight.ai.

Systems biology, which aims to understand biological systems as integrated networks, complements network pharmacology by providing a framework to study the dynamic interactions between different components of a biological system in response to external factors like contrast media nih.govflybase.org. While specific studies applying these methods directly building upon Acetrizoate sodium research were not found, these approaches are valuable for understanding the general biological impact of contrast media. They can help to map the complex web of interactions that occur upon exposure to contrast agents, potentially identifying key nodes or pathways that are critical for observed biological effects.

Future Directions and Unanswered Questions in the Academic Study of Historical Contrast Agents

Re-evaluation of Archival Data with Modern Analytical and Computational Techniques

Archival data pertaining to the use and effects of acetrizoate sodium represent a valuable, albeit underutilized, resource for contemporary research. Modern analytical techniques, such as advanced spectroscopic methods (e.g., high-resolution NMR or mass spectrometry) and chromatographic techniques, could be employed to re-examine stored samples, if available, or synthesize and analyze the compound with unprecedented precision. This could potentially reveal subtle impurities or degradation products that were not detectable with the analytical methods available at the time of its widespread use.

Furthermore, computational techniques, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, can be applied to the known structure of acetrizoate sodium (PubChem CID: 23665874) to predict its interactions with biological molecules. By analyzing the physicochemical properties and structural features of acetrizoate sodium computationally, researchers could gain new insights into its behavior in biological systems. Comparing these in silico findings with the documented historical in vivo observations could help validate computational models and identify potential molecular mechanisms underlying its effects. The application of machine learning algorithms to historical clinical data, if such granular data could be digitized and standardized, might uncover previously unrecognized correlations between patient factors, acetrizoate sodium administration, and observed physiological responses. This re-evaluation could provide a deeper understanding of the factors influencing outcomes with early ionic contrast agents.

Elucidating Unresolved Mechanistic Pathways of Acetrizoate Sodium Toxicity at a Subcellular Level

While acetrizoate sodium was noted for its toxicity, the precise subcellular mechanisms were not fully elucidated with the tools available during its primary period of use wikipedia.org. Future research could focus on understanding these unresolved pathways. In vitro studies utilizing modern cell culture techniques and advanced microscopy could investigate the interactions of acetrizoate sodium with specific cellular components. For example, researchers could examine its effects on mitochondrial function, endoplasmic reticulum stress, or lysosomal integrity, all of which are critical for cellular homeostasis and known targets of various toxins.

Techniques such as high-content imaging and flow cytometry could be used to assess cellular responses to acetrizoate sodium exposure, including changes in cell viability, apoptosis, necrosis, and the generation of reactive oxygen species. Although direct studies on acetrizoate sodium at this level are limited in recent literature, research into the toxicity of other iodinated contrast agents provides a framework. Studies on other iodinated agents have explored mechanisms involving oxidative stress and the modulation of survival pathways in renal cells, leading to apoptosis and autophagy researchgate.net. Applying similar investigative approaches to acetrizoate sodium could reveal whether analogous or distinct subcellular pathways were involved in its observed toxicity. Understanding these mechanisms at a molecular level could provide valuable context for the broader field of contrast agent biocompatibility.

Deriving Translational Lessons from Acetrizoate Sodium for Contemporary Contrast Agent Design and Safety Profiling

The historical experience with acetrizoate sodium offers crucial translational lessons for the design and safety profiling of contemporary contrast agents. Its replacement by agents with improved toxicity profiles, such as sodium diatrizoate and later low-osmolar and non-ionic contrast media, highlights the importance of physicochemical properties like osmolality and protein binding in determining in vivo tolerance wikipedia.orgsci-hub.seunm.edu.

Future research can analyze the structural differences between acetrizoate sodium and its successors to correlate specific molecular modifications with observed reductions in toxicity. This comparative analysis, potentially aided by computational modeling, could help refine the design principles for new contrast agents, emphasizing the optimization of properties beyond just imaging efficacy. The challenges encountered with acetrizoate sodium underscored the need for comprehensive preclinical safety evaluations, including detailed assessments of organ-specific toxicity and potential for adverse reactions. The historical context emphasizes the ongoing need for rigorous safety profiling of novel contrast agents, including investigations into potential long-term effects and interactions at the cellular and subcellular levels, drawing lessons from the limitations in understanding the full biological impact of earlier agents like acetrizoate sodium. The drive for improved safety and efficacy continues to shape the development of new contrast agents, including targeted agents and those for advanced imaging modalities like MRI patsnap.comnih.govnih.govresearchgate.net.

Q & A

Q. What are the key physicochemical properties of acetrizoate sodium relevant to its function as a radiopaque medium?

Acetrizoate sodium is a tri-iodobenzene derivative with 84% iodine content, providing high radio-opacity. Its hydrophilic side chains (e.g., −COOH and acetamido groups) enhance solubility and reduce osmolality, improving biocompatibility in vascular applications. Researchers should prioritize characterizing iodine concentration, osmolality, and protein-binding affinity during preclinical evaluation .

Q. How does acetrizoate sodium compare to other iodinated contrast agents in terms of diagnostic efficacy?

Comparative studies should assess parameters like radiographic density, organ filling efficiency, and adverse reaction rates. For example, a 1954 clinical trial found acetrizoate sodium produced denser pyelograms than diodone but poorer renal filling due to reduced diuretic effects. Standardized protocols for dose equivalence and imaging timing are critical to minimize confounding variables .

Q. What analytical methods are recommended for quantifying acetrizoate sodium in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is optimal for quantifying iodine content. Non-aqueous titration may introduce interference from metabolites; thus, sample preparation should include protein precipitation and filtration. Calibration curves must account for matrix effects in plasma or urine .

Q. What safety considerations are essential when designing in vivo studies with acetrizoate sodium?

Key factors include:

- Renal toxicity risk: Monitor creatinine clearance and urine output, especially in models mimicking renal insufficiency.

- Injection protocols: Limit concentration (<70%) and volume per injection to avoid endothelial damage.

- Diuresis induction: Pre-administration dextrose infusion may mitigate nephropathy, as shown in aortic catheterization studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in historical data on acetrizoate sodium’s nephrotoxicity?

Conflicting results often stem from variability in dosing, animal models, and endpoints (e.g., serum creatinine vs. histopathology). A meta-analysis framework should stratify studies by:

- Population: Species, baseline renal function.

- Intervention: Dose, route (intravenous vs. intra-arterial).

- Outcome metrics: Acute vs. chronic injury markers. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize data extraction and reduce bias .

Q. What experimental designs are optimal for comparing acetrizoate sodium with next-generation contrast agents?

- Blinded crossover trials : Reduce inter-subject variability by administering acetrizoate sodium and comparator agents (e.g., iohexol) to the same cohort.

- Controlled diuresis : Standardize hydration protocols to isolate contrast-induced nephropathy (CIN) mechanisms.

- Advanced imaging endpoints : Quantify vascular permeability via dynamic contrast-enhanced MRI or micro-CT .

Q. How can researchers optimize acetrizoate sodium’s formulation for specialized imaging applications?

- Co-formulation with perfluorocarbon emulsions : Enhances vascular contrast duration while reducing iodine load (1:5 v/v ratio tested in preclinical models).

- Nanoencapsulation : Improves targeting to atherosclerotic plaques or tumors. Stability testing under shear stress (e.g., syringe injection) is critical .

Q. What methodological gaps exist in current studies on acetrizoate sodium’s pharmacokinetics?

Limited data on:

- Protein-binding kinetics: Affects vascular retention and clearance rates.

- Metabolite profiling: Iodinated byproducts may contribute to toxicity. Solutions: Use radiolabeled (¹²⁵I) acetrizoate sodium in microdosing studies paired with mass spectrometry .

Q. How should researchers approach mechanistic studies of acetrizoate sodium’s vascular effects?

- In vitro models : Endothelial cell monolayers exposed to graded iodine concentrations; measure reactive oxygen species (ROS) and nitric oxide (NO) production.

- Ex vivo perfusion : Isolated rodent kidneys to assess vasoconstriction/vasodilation responses.

- Omics integration : Transcriptomic profiling to identify pathways linked to contrast-induced endothelial dysfunction .

Q. What strategies improve reproducibility in acetrizoate sodium research?

- Standardized data templates : Use Google Forms or similar tools to codify variables like dose, osmolality, and imaging parameters (e.g., kVp, mAs) .

- Open-access datasets : Share raw imaging files and pharmacokinetic curves via repositories like Zenodo.

- Inter-lab calibration : Cross-validate HPLC protocols using reference standards from accredited agencies (e.g., NIST) .

Critical Literature Evaluation

Q. How can researchers critically appraise conflicting evidence on acetrizoate sodium’s safety profile?

Apply the following criteria:

- Study design : Prefer randomized controlled trials (RCTs) over retrospective cohorts.

- Confounder adjustment : Did the analysis control for hydration status, comorbidities, or concomitant medications?

- Outcome validity : Are nephrotoxicity endpoints clinically relevant (e.g., dialysis requirement vs. transient creatinine elevation)?

Tools like the ROBINS-I checklist help assess bias in non-randomized studies .

Q. What are the limitations of historical clinical trials involving acetrizoate sodium?

Early studies (e.g., 1954 trials) lacked:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.